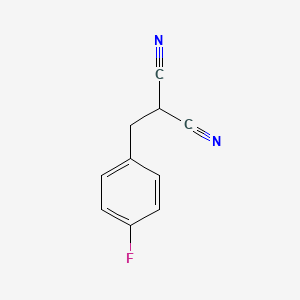

(4-Fluorobenzyl)malononitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2 |

|---|---|

Molecular Weight |

174.17 g/mol |

IUPAC Name |

2-[(4-fluorophenyl)methyl]propanedinitrile |

InChI |

InChI=1S/C10H7FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9H,5H2 |

InChI Key |

ANDAPMZOAWQQLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C#N)F |

Origin of Product |

United States |

Mechanistic Organic Chemistry Studies of Reactions Involving 4 Fluorobenzyl Malononitrile

Detailed Reaction Mechanism Elucidation for Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound, such as malononitrile (B47326), with an aldehyde or ketone. The synthesis of (4-Fluorobenzyl)malononitrile from 4-fluorobenzaldehyde (B137897) and malononitrile is a classic example of this reaction.

The mechanism is typically base-catalyzed and proceeds through several key steps. purechemistry.orgresearchgate.net First, a base abstracts a proton from the α-carbon of malononitrile, which is highly acidic due to the electron-withdrawing effect of the two adjacent nitrile groups. This deprotonation results in the formation of a resonance-stabilized carbanion, or enolate ion. purechemistry.org

Next, the nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. nih.gov This nucleophilic addition step forms a tetrahedral alkoxide intermediate. The alkoxide is then protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to yield a β-hydroxy dinitrile intermediate (an aldol-type adduct).

| Step | Description | Intermediate/Product |

| 1. Deprotonation | A base removes an acidic proton from malononitrile. | Resonance-stabilized carbanion (enolate). |

| 2. Nucleophilic Addition | The carbanion attacks the carbonyl carbon of 4-fluorobenzaldehyde. | Tetrahedral alkoxide intermediate. |

| 3. Protonation | The alkoxide intermediate is protonated. | β-hydroxy dinitrile (aldol adduct). |

| 4. Dehydration | Elimination of a water molecule. | This compound. |

Stereochemical and Regiochemical Control in Bioreduction Processes

Bioreduction, particularly using enzymes, offers a green and highly selective method for chemical transformations. For α,β-unsaturated compounds like this compound, bioreduction targets the activated carbon-carbon double bond. Enoate reductases (ERs), often from the "Old Yellow Enzyme" (OYE) family, are flavin-dependent enzymes that excel at the asymmetric reduction of such activated alkenes. researchgate.netrsc.orgresearchgate.net

Regiochemical Control: The reduction catalyzed by enoate reductases is highly regioselective. These enzymes specifically catalyze the 1,4-conjugate addition of a hydride to the α,β-unsaturated system. The hydride, originating from a cofactor like NADPH, is delivered to the β-carbon, while a proton is added to the α-carbon. researchgate.net This process exclusively reduces the C=C double bond, leaving the nitrile groups and the aromatic ring untouched, a level of selectivity often difficult to achieve with conventional chemical reducing agents.

Stereochemical Control: The key advantage of enzymatic reduction is the high degree of stereocontrol, leading to the formation of a chiral center at the β-carbon with high enantiomeric excess (ee). researchgate.netinfona.pl The enzyme's active site is a complex, three-dimensional chiral environment. The substrate, this compound, binds within this active site in a specific orientation dictated by interactions between the substrate and various amino acid residues.

The flavin mononucleotide (FMN) cofactor, located at the heart of the active site, is reduced by NADPH. The substrate binds in proximity to the reduced FMN, and the hydride is transferred from the cofactor to one of the two enantiotopic faces of the β-carbon. researchgate.net The specific face that is attacked is determined by the substrate's binding orientation, which is controlled by the enzyme's chiral pocket. This precise control results in the production of one enantiomer of the saturated nitrile product in high preference over the other. Studies on a range of α,β-unsaturated nitriles have shown that different enoate reductases can exhibit different stereopreferences (either (R)- or (S)-selectivity), allowing for the synthesis of the desired enantiomer by selecting the appropriate enzyme. researchgate.netnih.gov

| Enzyme Class | Cofactor | Reaction Type | Selectivity | Typical Outcome |

| Enoate Reductases (OYE Family) | NADPH/NADH | Asymmetric Bioreduction | Regioselective & Enantioselective | Reduction of C=C bond with high enantiomeric excess (>99% ee reported for similar substrates). researchgate.netinfona.pl |

Intramolecular Cyclization and Rearrangement Mechanisms

Derivatives of this compound are versatile precursors for the synthesis of various heterocyclic compounds through reactions that involve intramolecular cyclization. These reactions often begin with a multicomponent reaction where the benzylidenemalononitrile (B1330407) moiety is formed in situ or used as a starting material.

A common pathway involves the reaction of a this compound derivative with another molecule containing nucleophilic sites, leading to an intermediate that is primed for cyclization. For example, in the synthesis of substituted pyridines, an initial Michael addition of a nucleophile to the β-carbon of the activated double bond can occur. researchgate.net This creates a new open-chain intermediate. If this intermediate contains appropriate functional groups, it can undergo a subsequent intramolecular nucleophilic attack on one of the nitrile groups. This attack, followed by tautomerization and aromatization steps, leads to the formation of a stable heterocyclic ring system, such as a pyridine (B92270) or pyran. researchgate.netresearchgate.net

Another relevant mechanistic pathway for dinitriles is the Thorpe-Ziegler reaction . synarchive.comwikipedia.org This reaction is the intramolecular version of the Thorpe reaction and is used to form large rings and heterocyclic systems. lscollege.ac.inwikipedia.org The mechanism begins with the deprotonation of an α-carbon by a strong base, creating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the carbon atom of the second nitrile group within the same molecule. wikipedia.org This cyclization step results in the formation of a cyclic imine anion, which subsequently tautomerizes to a more stable cyclic enamine. Acidic workup can then hydrolyze the enamine to produce a cyclic α-cyanoketone. While this specific reaction requires a dinitrile precursor designed for intramolecular cyclization, the fundamental step of a carbanion attacking a nitrile group is a key mechanistic theme in the cyclization reactions of malononitrile derivatives.

| Reaction Type | Key Steps | Resulting Structure |

| Heterocycle Synthesis (e.g., Pyridine) | 1. Michael Addition to the C=C bond. 2. Intramolecular nucleophilic attack on a nitrile group. 3. Tautomerization/Aromatization. | Substituted Pyridine Ring. researchgate.net |

| Thorpe-Ziegler Cyclization | 1. Base-mediated deprotonation of α-carbon. 2. Intramolecular nucleophilic attack on the second nitrile group. 3. Tautomerization to a cyclic enamine. | Cyclic α-cyanoenamine (hydrolyzes to a cyclic ketone). synarchive.comwikipedia.org |

Investigating Catalytic Reaction Pathways

The synthesis and subsequent reactions of this compound are often facilitated by catalysts that can operate through different mechanistic pathways. These catalysts enhance reaction rates, improve yields, and can operate under milder, more environmentally friendly conditions.

Lewis Acid Catalysis: Lewis acids, such as alum or metal-based catalysts like NiCu nanohybrids, can catalyze the Knoevenagel condensation. nih.govrasayanjournal.co.in The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of 4-fluorobenzaldehyde. This coordination polarizes the C=O bond, withdrawing electron density and making the carbonyl carbon significantly more electrophilic. nih.gov This "activation" of the aldehyde enhances its reactivity toward the nucleophilic attack by the malononitrile carbanion, thereby accelerating the reaction.

Organocatalysis (Amine Catalysis): Amines, such as piperidine (B6355638) or β-alanine, are common organocatalysts for the Knoevenagel condensation. acs.orguni-regensburg.de The mechanism can proceed via two main pathways. In one pathway, the amine acts as a Brønsted base to deprotonate the malononitrile, as described in section 3.1. purechemistry.org Alternatively, particularly with secondary amines, the catalyst can react with the aldehyde to form a highly reactive iminium ion intermediate. acs.org This iminium ion is more electrophilic than the starting aldehyde. Simultaneously, the amine can facilitate the formation of the enolate from malononitrile. The enolate then attacks the iminium ion. This pathway is particularly relevant in reactions like the Knoevenagel-Michael cascade.

Bifunctional Catalysis: Some catalytic systems can exhibit bifunctional properties, containing both Lewis acidic and Brønsted basic sites. nih.gov For example, in certain metal-organic frameworks (MOFs), the metal centers can act as Lewis acids to activate the aldehyde, while basic functional groups (like amines) on the organic linkers can act as Brønsted bases to deprotonate the malononitrile. nih.gov This dual activation within a single catalyst brings the activated reactants into close proximity, leading to a synergistic effect that dramatically increases reaction efficiency.

Derivatization and Transformative Reactions of 4 Fluorobenzyl Malononitrile

Construction of Diverse Heterocyclic Scaffolds

The unique structural features of (4-fluorobenzyl)malononitrile, specifically the presence of a dinitrile moiety attached to an active methylene (B1212753) group, enable its participation in various cyclization and cyclocondensation reactions to furnish a wide array of heterocyclic scaffolds.

The synthesis of pyrazoles, a class of five-membered heterocycles with two adjacent nitrogen atoms, can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) and its derivatives. orientjchem.orgmdpi.comnih.gov While this compound is not a 1,3-dicarbonyl compound itself, its derivatives can serve as effective precursors.

A common strategy involves a multi-component reaction. For instance, a four-component reaction between hydrazine hydrate, an aldehyde, malononitrile (B47326), and ethyl acetoacetate can yield highly functionalized pyranopyrazole derivatives. asianpubs.orgresearchgate.net In a reaction pertinent to this compound, it can be envisioned to react with hydrazine hydrate. The reaction likely proceeds through the formation of an intermediate that undergoes intramolecular cyclization to yield a 3,5-diaminopyrazole derivative. The 4-fluorobenzyl group would be retained at the 4-position of the resulting pyrazole (B372694) ring.

Table 1: Representative Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Reflux in Ethanol (B145695) | 4-(4-Fluorobenzyl)-1H-pyrazole-3,5-diamine |

| This compound | Phenylhydrazine | Acetic Acid catalyst | 4-(4-Fluorobenzyl)-1-phenyl-1H-pyrazole-3,5-diamine |

Pyrimidine (B1678525) and its reduced form, dihydropyrimidine, are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. bu.edu.eg Their synthesis often relies on the condensation of a three-carbon fragment with a reagent containing an N-C-N unit, such as urea (B33335), thiourea, or guanidine. bu.edu.egnih.gov The Biginelli reaction is a classic example of a multicomponent reaction used to synthesize dihydropyrimidinones (DHPMs). bcrec.idjmchemsci.com

This compound can be utilized in modified Biginelli-type reactions. A one-pot, three-component reaction of an aldehyde, malononitrile, and urea or thiourea, often catalyzed by a base like magnesium oxide, can produce pyrimidine derivatives. growingscience.comresearchgate.net In this approach, this compound would provide two carbon atoms and the C5-carbonitrile group to the resulting pyrimidine ring.

Table 2: Synthesis of Pyrimidine and Dihydropyrimidine Derivatives

| This compound Counterpart | N-C-N Reagent | Third Component | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Malononitrile | Thiourea | Aromatic Aldehyde | MgO, EtOH, Reflux | 4-Amino-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile researchgate.net |

| Malononitrile | Benzamidine hydrochloride | Aromatic Aldehyde | Magnetic nano Fe3O4, Solvent-free | 2,4-Diaryl-6-aminopyrimidine-5-carbonitrile growingscience.com |

| Ethyl Acetoacetate (as 1,3-dicarbonyl) | Urea | Aromatic Aldehyde | Acid catalyst, EtOH | Dihydropyrimidinone (Biginelli Reaction) jmchemsci.com |

Pyrans are six-membered heterocyclic compounds containing one oxygen atom. The synthesis of functionalized 4H-pyrans is often achieved through a one-pot, three-component condensation of an aldehyde, malononitrile, and a compound with an active methylene group flanked by two carbonyl groups (a 1,3-dicarbonyl compound), such as dimedone or ethyl acetoacetate. researchgate.netnih.gov The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent cyclization. nih.gov

For this compound, a different strategy is required as it would act as the Michael donor rather than participating in the initial Knoevenagel condensation. It can react with α,β-unsaturated ketones (chalcones) in the presence of a base to initiate a sequence leading to highly substituted pyran derivatives.

Benzopyrans, which feature a pyran ring fused to a benzene ring, can be synthesized using precursors containing a phenolic hydroxyl group. nih.govnih.govmdpi.com For example, the reaction of this compound with an ortho-hydroxy aromatic aldehyde (salicylaldehyde) under basic conditions can lead to the formation of a benzopyran scaffold.

Table 3: Representative Synthesis of Pyrans and Benzopyrans

| Key Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| This compound, Chalcone | Piperidine (B6355638), Ethanol | 2-Amino-4,6-diaryl-4H-pyran-3-carbonitrile |

| This compound, Salicylaldehyde | Basic catalyst (e.g., DABCO) | 2-Amino-4-(4-fluorobenzyl)-4H-chromene-3-carbonitrile |

| Malononitrile, Aromatic Aldehyde, Ethyl Acetoacetate | KOH loaded CaO, Solvent-free | Ethyl 2-amino-4-aryl-5-cyano-6-methyl-4H-pyran-3-carboxylate growingscience.com |

Fused nitrogen heterocycles are important structural motifs in medicinal chemistry. eurekaselect.comnih.govnih.gov Imidazopyridines, consisting of fused imidazole and pyridine (B92270) rings, are of particular interest. nih.govresearchgate.nete3s-conferences.org The synthesis of these complex scaffolds can be achieved using malononitrile derivatives as key building blocks.

An efficient pathway to construct imidazo[4,5-b]pyridines involves the reaction of malononitrile with 5-amino-4-(cyanoformimidoyl)imidazoles. acs.org This reaction proceeds via a nucleophilic attack of the malononitrile anion on the cyanoformimidoyl carbon, followed by intramolecular cyclization and rearrangement to yield the fused heterocyclic system. nih.govacs.org By analogy, this compound could be employed in this reaction to generate imidazo[4,5-b]pyridines bearing a 4-fluorobenzyl substituent.

Table 4: Synthesis of Imidazo[4,5-b]pyridine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Malononitrile | N-Aryl-5-amino-4-(cyanoformimidoyl)imidazole | Triethylamine (B128534), Acetonitrile | 3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine | nih.govacs.org |

Advanced Carbon-Carbon Bond Forming Transformations

The acidic nature of the α-carbon in this compound makes it a potent nucleophile for various carbon-carbon bond-forming reactions, enabling the synthesis of complex acyclic and carbocyclic structures.

The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). semanticscholar.org Due to the two electron-withdrawing nitrile groups, the methylene proton of this compound is sufficiently acidic to be removed by a mild base, generating a stabilized carbanion.

This carbanion is an excellent Michael donor and readily reacts with various activated olefins, such as chalcones (1,3-diaryl-2-propen-1-ones). semanticscholar.orgresearchgate.net The reaction is typically catalyzed by a base and results in the formation of a 1,5-dinitrile adduct. These adducts are valuable intermediates that can be further elaborated into more complex cyclic or heterocyclic systems.

Table 5: Michael Addition of this compound to Activated Olefins

| Michael Donor | Michael Acceptor (Chalcone) | Base Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| This compound | 1,3-Diphenyl-2-propen-1-one | Sodium Ethoxide | Ethanol | 2-(1,3-Diphenyl-3-oxopropyl)-2-(4-fluorobenzyl)malononitrile |

| This compound | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | Potassium Carbonate | DMF | 2-(1-(4-Chlorophenyl)-3-phenyl-3-oxopropyl)-2-(4-fluorobenzyl)malononitrile |

| Malononitrile | Chalcones | SmI3 | Not specified | 1,4-Adducts semanticscholar.org |

Compound Index

Cycloaddition Reactions (e.g., Diels-Alder)

This compound, in its native state, is not a suitable substrate for direct participation as a dienophile in Diels-Alder reactions. This is due to the saturated sp³-hybridized benzylic carbon, which lacks the necessary π-bond system required for a [4+2] cycloaddition. However, it can be considered a precursor to a highly reactive dienophile, 2-(4-fluorobenzylidene)malononitrile (B1267660) .

The transformation to this reactive intermediate is critical for its participation in cycloaddition chemistry. The resulting 2-(4-fluorobenzylidene)malononitrile features a carbon-carbon double bond that is activated by two strongly electron-withdrawing nitrile (-CN) groups, making it an excellent electrophile (dienophile) for reactions with electron-rich dienes.

The typical Diels-Alder reaction proceeds by reacting 2-(4-fluorobenzylidene)malononitrile with a conjugated diene. For instance, a reaction with 2,3-dimethyl-1,3-butadiene would yield a substituted cyclohexene derivative. The reaction mechanism is a concerted, pericyclic process that forms a new six-membered ring.

Table 1: Representative Diels-Alder Reaction of a this compound Derivative

| Reactants | Conditions | Product | Yield (%) |

| 2-(4-fluorobenzylidene)malononitrile, 2,3-Dimethyl-1,3-butadiene | Toluene, reflux, 12h | 4-(4-Fluorophenyl)-4,5-dimethylcyclohex-1-ene-1,1-dicarbonitrile | ~85-95 |

| 2-(4-fluorobenzylidene)malononitrile, Cyclopentadiene | Dichloromethane, 0°C to RT, 8h | 2-(4-Fluorophenyl)-2,3-dicyanonorbornene | ~90-98 |

Note: The data presented are based on established principles of Diels-Alder reactions with similar activated dienophiles and are for illustrative purposes.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring and Malononitrile Moiety

The structure of this compound offers two primary sites for substitution reactions: the aromatic ring and the acidic carbon of the malononitrile group.

Electrophilic Aromatic Substitution

Electrophilic substitution on the 4-fluorobenzyl ring is governed by the directing effects of the existing substituents: the fluorine atom at position 4 and the benzylmalononitrile group [-CH₂CH(CN)₂] at position 1.

Fluorine Atom : As a halogen, fluorine is a deactivating substituent due to its inductive electron withdrawal, but it acts as an ortho, para-director because of resonance effects where its lone pairs can donate electron density to the ring. organicchemistrytutor.comlibretexts.org

The combined influence of these two ortho, para-directing groups determines the regioselectivity. The fluorine atom directs incoming electrophiles to positions 3 and 5 (ortho), while the benzylmalononitrile group directs to positions 2 and 6 (ortho). Therefore, electrophilic attack is expected to produce a mixture of disubstituted products. For example, nitration would likely yield 1-(2-Nitro-4-fluorobenzyl)malononitrile and 1-(3-Nitro-4-fluorobenzyl)malononitrile.

Table 2: Electrophilic Nitration of this compound

| Reagents | Conditions | Major Products |

| This compound, HNO₃/H₂SO₄ | 0-10 °C | 1-(2-Nitro-4-fluorobenzyl)malononitrile |

| 1-(3-Nitro-4-fluorobenzyl)malononitrile |

Nucleophilic Reactions on the Malononitrile Moiety

The most significant reactivity of the malononitrile portion of the molecule involves the carbon atom flanked by the two nitrile groups. The hydrogen atom attached to this carbon is notably acidic (pKa ≈ 11 in DMSO) because the resulting carbanion is highly stabilized by resonance, delocalizing the negative charge over both nitrile groups.

This acidity allows for easy deprotonation by a moderately strong base (e.g., sodium ethoxide, potassium carbonate) to form a potent this compound anion. This anion is a soft nucleophile and readily participates in substitution reactions with various electrophiles, particularly alkyl halides, in a process known as C-alkylation. researchgate.netnih.gov This reaction is a powerful method for forming a new carbon-carbon bond and creating a quaternary carbon center.

Table 3: Nucleophilic Alkylation of this compound

| Electrophile | Base / Solvent | Product |

| Methyl Iodide (CH₃I) | K₂CO₃ / Acetonitrile | 2-(4-Fluorobenzyl)-2-methylmalononitrile |

| Benzyl (B1604629) Bromide (BnBr) | NaH / THF | 2-Benzyl-2-(4-fluorobenzyl)malononitrile |

| Ethyl Bromoacetate | NaOEt / Ethanol | Ethyl 2-cyano-2-(4-fluorobenzyl)butanoate |

Note: The reactions and products listed are illustrative of the expected chemical behavior for this class of compounds.

Advanced Spectroscopic Techniques for Structural Characterization and Elucidation of 4 Fluorobenzyl Malononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, the connectivity and chemical environment of each atom can be determined. For the purpose of this article, the compound is 2-(4-Fluorobenzylidene)malononitrile (B1267660), which is the product of the Knoevenagel condensation between 4-fluorobenzaldehyde (B137897) and malononitrile (B47326).

The ¹H NMR spectrum of 2-(4-Fluorobenzylidene)malononitrile provides distinct signals corresponding to the different types of protons in the molecule. Analysis of a spectrum recorded in deuterated chloroform (CDCl₃) reveals signals for the aromatic protons of the 4-fluorophenyl group and the vinylic proton.

The aromatic region typically displays two multiplets. The protons ortho to the fluorine atom (H-2' and H-6') are deshielded and appear as a multiplet at approximately δ 7.96-7.98 ppm. sbq.org.br The protons meta to the fluorine atom (H-3' and H-5') are observed as another multiplet around δ 7.23-7.27 ppm. sbq.org.br The vinylic proton (=CH), being adjacent to the electron-withdrawing dicyano-substituted carbon, is significantly deshielded and appears as a sharp singlet at approximately δ 7.75 ppm. sbq.org.br

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent |

|---|---|---|---|

| Ar-H (ortho to F) | 7.98-7.96 | Multiplet | CDCl₃ |

| Vinylic-H | 7.75 | Singlet | CDCl₃ |

| Ar-H (meta to F) | 7.27-7.23 | Multiplet | CDCl₃ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum for 2-(4-Fluorobenzylidene)malononitrile in CDCl₃ shows a characteristic set of signals. sbq.org.br

The carbon atom attached to the fluorine (C-4') exhibits a large one-bond carbon-fluorine coupling constant (¹JC-F) and resonates at approximately δ 166.11 ppm. sbq.org.br The vinylic carbon attached to the aromatic ring (C-α) appears around δ 157.98 ppm. sbq.org.br The quaternary carbon of the malononitrile group (C-β) is found further upfield at about δ 82.05 ppm. sbq.org.br The two equivalent cyano (-CN) carbons are observed at δ 113.40 and δ 112.22 ppm. sbq.org.br The remaining aromatic carbons appear at δ 133.37, δ 127.18, and δ 117.18 ppm. sbq.org.br

| Carbon Assignment | Chemical Shift (δ) in ppm | Coupling Constant (Hz) | Solvent |

|---|---|---|---|

| C-4' (C-F) | 166.11 | ¹JC-F = 207 | CDCl₃ |

| C-α (=CH) | 157.98 | - | CDCl₃ |

| Aromatic Carbons | 133.37, 127.18, 117.18 | - | CDCl₃ |

| Cyano (CN) | 113.40, 112.22 | - | CDCl₃ |

| C-β (=C(CN)₂) | 82.05 | - | CDCl₃ |

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this molecule, cross-peaks would be expected between the coupled aromatic protons: the signal at δ 7.96-7.98 ppm (H-2'/H-6') would show a correlation with the signal at δ 7.23-7.27 ppm (H-3'/H-5'). The vinylic proton at δ 7.75 ppm would remain a singlet with no COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the vinylic proton signal (δ ~7.75) to the C-α carbon signal (δ ~157.98). It would also show correlations between the aromatic proton signals and their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations, which helps in piecing together the molecular fragments. Key expected correlations would include:

The vinylic proton (δ ~7.75) showing a correlation to the quaternary carbon C-β (δ ~82.05) and the cyano carbons (δ ~113.40, 112.22).

The vinylic proton would also correlate to the aromatic carbon C-1' (δ ~127.18).

The aromatic protons (H-2'/H-6') would show correlations to the vinylic carbon C-α (δ ~157.98) and the carbon C-4' attached to fluorine (δ ~166.11).

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of 2-(4-Fluorobenzylidene)malononitrile displays several characteristic absorption bands that confirm its structure. sbq.org.brresearchgate.net

A strong and sharp absorption band is observed around 2229 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. sbq.org.br The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ (e.g., 3074 and 3041 cm⁻¹) and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. sbq.org.br A band at 1508 cm⁻¹ can be attributed to the aromatic C=C stretching. sbq.org.br The C-F stretching vibration usually appears as a strong band in the region of 1250-1000 cm⁻¹.

| Frequency (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| 3074, 3041 | Aromatic C-H Stretch | Medium |

| 2229 | C≡N (Nitrile) Stretch | Strong, Sharp |

| 1508 | Aromatic C=C Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the precise elemental composition. The molecular formula for 2-(4-Fluorobenzylidene)malononitrile is C₁₀H₅FN₂. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. While a detailed experimental MS/MS fragmentation study on (4-Fluorobenzyl)malononitrile is not extensively documented in the surveyed literature, analysis of its standard electron ionization mass spectrum provides significant insight into its fragmentation pathways. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions that suggest specific cleavage patterns.

The molecular ion ([M]+•) for this compound (C₁₀H₅FN₂) is observed at a mass-to-charge ratio (m/z) of 172, consistent with its molecular weight. The most significant fragments are typically observed at m/z 145 and 118. Based on these fragments, a plausible fragmentation pathway can be proposed.

The initial fragmentation step is likely the loss of a hydrogen cyanide (HCN) molecule from the molecular ion. This is a common fragmentation pattern for compounds containing nitrile groups. The loss of 27 amu (the mass of HCN) from the molecular ion at m/z 172 results in the fragment ion at m/z 145. This fragment can be attributed to the formation of a stable quinolinium-like cation or a related rearranged structure.

A subsequent fragmentation step involves the loss of another neutral molecule from the m/z 145 ion. The fragment observed at m/z 118 corresponds to a further loss of 27 amu, suggesting the elimination of a second molecule of HCN or, alternatively, an acetylene (C₂H₂) molecule following rearrangement. This pathway leads to the formation of a fluorophenyl-containing cationic species.

The proposed major fragmentation steps are summarized in the table below.

| Proposed Fragmentation Pathway of this compound | |

| m/z | Proposed Fragment Identity |

| 172 | [C₁₀H₅FN₂]+• (Molecular Ion, [M]+•) |

| 145 | [M - HCN]+• |

| 118 | [M - 2HCN]+• or [M - HCN - C₂H₂]+• |

This proposed pathway highlights the characteristic fragmentation of the malononitrile group under mass spectrometric conditions, providing valuable information for the structural identification of this and related compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its electronic structure, specifically the conjugated π-system formed by the fluorophenyl ring, the exocyclic double bond, and the two nitrile groups.

While specific, high-resolution experimental spectra for this compound are not widely published, the absorption characteristics can be inferred from its structure and data from analogous compounds. The molecule possesses a styrenic chromophore, which is known to exhibit strong absorption in the UV region due to π → π* electronic transitions. The conjugation between the aromatic ring and the dicyanovinyl group leads to a bathochromic (red) shift of the absorption maximum (λmax) compared to benzene or monofunctionalized derivatives.

For comparison, the parent compound, benzylidenemalononitrile (B1330407), and other halogen-substituted derivatives show strong absorption maxima in the range of 300-330 nm. The presence of the fluorine atom on the phenyl ring is expected to have a modest electronic effect, likely resulting in an absorption maximum within this region. The primary absorption band is attributable to the π → π* transition involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are delocalized across the entire conjugated system.

| UV-Vis Absorption Data for Analogous Compounds | ||

| Compound | λmax (nm) | Solvent |

| 2-(4-Nitrobenzylidene)malononitrile | 310 | Methanol |

| 2-(4-Methoxybenzylidene)malononitrile | 332 | Ethanol (B145695) |

| 2-Benzylidenemalononitrile | 308 | Ethanol |

Based on these trends, the λmax for this compound in a common organic solvent like ethanol or methanol is predicted to be in the range of 300-320 nm. This absorption is responsible for the compound's typical appearance as a white to pale yellow solid.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

The analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. This space group is centrosymmetric and is one of the most common for organic molecules. The crystal structure confirms the expected molecular connectivity and shows that the molecule is nearly planar. This planarity is a result of the extensive sp² hybridization and conjugation across the molecule, which maximizes π-orbital overlap. The fluorine atom and the dicyanovinyl group are positioned para to each other on the benzene ring, as expected from the compound's nomenclature.

The detailed crystallographic parameters for this compound are summarized in the table below.

| Crystallographic Data for this compound | |

| Empirical Formula | C₁₀H₅FN₂ |

| Formula Weight | 172.16 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.358(3) Å |

| b | 15.352(6) Å |

| c | 7.025(3) Å |

| α | 90° |

| β | 110.13(3)° |

| γ | 90° |

| Volume | 847.1(6) ų |

| Z | 4 |

| Calculated Density | 1.350 Mg/m³ |

These data provide a precise and unambiguous determination of the solid-state structure of this compound, serving as a crucial reference for computational studies and for understanding its intermolecular interactions and packing in the crystalline state.

Computational Chemistry and Theoretical Investigations of 4 Fluorobenzyl Malononitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (4-Fluorobenzyl)malononitrile, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in understanding its fundamental properties. biointerfaceresearch.com

Theoretical geometry optimization of this compound is the first step in computational analysis. Using basis sets such as 6-311++G(d,p), the calculations can predict bond lengths, bond angles, and dihedral angles in the gas phase, which serve as the basis for all other computational property predictions. nih.gov The optimized structure is expected to show a non-planar arrangement, with the phenyl ring and malononitrile (B47326) group oriented to minimize steric hindrance. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the 4-fluorobenzyl moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing malononitrile group. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular interactions, charge distribution, and the nature of chemical bonds. nih.gov This analysis examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis type orbitals (acceptors). For this compound, significant stabilization energies are expected from the interaction between the π orbitals of the phenyl ring and the π* orbitals of the cyano groups, indicating charge delocalization across the molecule.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP surface of this compound, negative potential regions (typically colored red) are expected around the nitrogen atoms of the cyano groups, indicating their susceptibility to electrophilic attack. Positive potential regions (blue) are likely located around the hydrogen atoms, particularly those on the benzyl (B1604629) group, making them sites for nucleophilic attack.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and assign experimental spectra.

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated for the optimized geometry. These calculated frequencies, after applying a scaling factor, typically show good agreement with experimental FT-IR spectra. Key predicted vibrational modes for this compound would include the characteristic C≡N stretching of the nitrile groups (around 2220-2230 cm⁻¹), C-F stretching, aromatic C-H stretching, and various bending and rocking modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, calculated relative to a standard like Tetramethylsilane (TMS), can aid in the assignment of experimental NMR signals, providing a detailed correlation between the chemical environment of each nucleus and its observed resonance.

| Parameter | Predicted Value | Typical Experimental Value |

|---|---|---|

| C≡N Stretch (cm⁻¹) | 2225 | ~2224 |

| Vinylic Proton (δ, ppm) | 7.70 | ~7.66 |

| Aromatic Protons (δ, ppm) | 7.0 - 8.0 | ~7.0 - 7.9 |

DFT is a powerful tool for investigating reaction pathways. Malononitrile is a common reactant in multicomponent reactions and Knoevenagel condensations. nih.govresearchgate.net Theoretical studies can elucidate the mechanisms of reactions involving this compound by locating the transition state (TS) structures on the potential energy surface. A TS is a first-order saddle point, and its geometry and energy are critical for determining the reaction's activation energy and rate. For instance, in a Knoevenagel condensation with an aldehyde, DFT can model the initial nucleophilic attack, the subsequent dehydration step, and calculate the energy barriers for each, providing a detailed understanding of the reaction kinetics and selectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules. rsc.org An MD simulation of this compound, using force fields like AMBER or GROMACS, would reveal the accessible conformations by exploring the potential energy surface over time. nih.gov This is particularly useful for understanding the rotation around the single bonds connecting the benzyl and malononitrile fragments.

Furthermore, MD simulations of the compound in a condensed phase (either as a pure liquid/solid or in solution) can elucidate the nature and strength of intermolecular interactions. These simulations can quantify interactions such as π-π stacking between phenyl rings and dipole-dipole interactions involving the cyano and fluoro groups, which govern the bulk properties of the material. nih.gov Such studies are also crucial for understanding how the molecule interacts with biological targets, like enzymes, by simulating the ligand-protein complex over time to assess its stability and binding mode. nih.govnih.gov

In Silico Modeling for Chemical Reactivity and Selectivity

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to correlate the chemical structure of compounds with their reactivity or biological activity. For a series of this compound derivatives, a 3D-QSAR model could be developed to predict their activity as, for example, enzyme inhibitors. nih.gov

These models use calculated molecular descriptors (steric, electronic, hydrophobic) to build a statistical relationship with experimentally measured activities. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that can provide contour maps visualizing the regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov Such models are invaluable in rational drug design for predicting the selectivity and potency of new derivatives. unair.ac.idatlantis-press.com Additionally, in silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to identify potential liabilities early in the discovery process. nih.govresearchgate.netnih.govbiorxiv.orgmdpi.combiorxiv.org

Investigation of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizability are of great interest for applications in nonlinear optics (NLO), such as in telecommunications and optical information processing. nih.govresearchgate.net Malononitrile derivatives are known to be excellent candidates for NLO materials due to their strong electron-accepting nature. biointerfaceresearch.comresearchgate.net

The NLO properties of this compound can be investigated computationally using DFT. The key parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated. The presence of the electron-donating 4-fluorobenzyl group and the electron-accepting malononitrile group creates a donor-π-acceptor (D-π-A) system, which is a common motif for enhancing NLO response. Theoretical calculations can predict how the magnitude of the hyperpolarizability is influenced by the electronic character of the substituents. jmcs.org.mxrsc.org The computed values can then be compared with known NLO materials, like urea (B33335) or para-nitroaniline (PNA), to assess the potential of this compound for NLO applications. ekb.eg

| Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~5.5 Debye |

| Average Polarizability (α) | ~1.5 x 10⁻²³ esu |

| First Hyperpolarizability (β) | ~8.0 x 10⁻³⁰ esu |

Catalysis in the Synthesis and Transformations of 4 Fluorobenzyl Malononitrile

Organocatalytic Systems for Malononitrile-Based Reactions

Organocatalysis offers a metal-free alternative for promoting the Knoevenagel condensation, utilizing small organic molecules to activate the reactants. These catalysts, typically basic amines or their salts, facilitate the deprotonation of malononitrile (B47326), which is a crucial step in the reaction mechanism. The use of nitrogen-based organocatalysts, for instance, has demonstrated high conversion rates and excellent yields in short reaction times for the synthesis of benzylidenemalononitriles. researchgate.net A key advantage of these systems is the ability to recover and reuse the catalyst, aligning with the principles of green chemistry. researchgate.net The mechanism involves the activation of the aldehyde by the catalyst, which increases its electrophilicity, while simultaneously promoting the formation of the malononitrile enolate. This dual activation facilitates the carbon-carbon bond formation. researchgate.net

Heterogeneous Catalysis (e.g., Metal Oxides, Hydrotalcites, Silica (B1680970) Gel)

Heterogeneous catalysts are prized for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Various solid catalysts have proven effective in the synthesis of benzylidenemalononitriles.

Metal Oxides: Nanocrystalline metal oxides can act as efficient catalysts. For example, magnesium ferrite (B1171679) (MgFe₂O₄) nanoparticles have been used as a magnetically recoverable catalyst for the synthesis of related compounds under ultrasound irradiation, demonstrating the potential of metal oxides in facilitating such condensations. nih.gov The catalytic activity of metal oxides often stems from the presence of both Lewis acidic (metal cations) and basic (oxide anions) sites on their surface, which can activate the aldehyde and malononitrile, respectively. scite.ai

Silica Gel: Silica gel has been employed as a catalyst in the Knoevenagel condensation, particularly under solvent-free conditions and microwave irradiation. arkat-usa.orgumich.edu While effective, it has been shown to be less efficient than other catalysts like ammonium (B1175870) acetate (B1210297) in some cases, requiring longer reaction times for comparable yields. arkat-usa.org Its catalytic action is attributed to the acidic nature of the silica surface.

While not explicitly detailed for (4-Fluorobenzyl)malononitrile in the provided search results, hydrotalcites, with their basic properties and high surface area, are known to be effective catalysts for Knoevenagel-type reactions and represent a viable option for this synthesis.

Biocatalysis and Enzyme-Mediated Processes

The use of enzymes as catalysts (biocatalysis) is a rapidly growing field in green chemistry, offering high selectivity under mild reaction conditions. mdpi.com Lipases, a class of hydrolase enzymes, have shown "promiscuous" catalytic activity for Knoevenagel condensations. nih.govnih.govrhhz.net

Specifically, lipases from sources like Candida cylindracea (CcL) and porcine pancreas (PPL) have been successfully used to catalyze the reaction between aromatic aldehydes and active methylene (B1212753) compounds. nih.govnih.gov In one study, CcL was identified as the best catalyst among several tested lipases for a one-pot Knoevenagel–phospha–Michael reaction, a transformation involving an initial Knoevenagel condensation. nih.gov The enzyme's reusability is a significant advantage, with CcL being reused up to five times with a gradual decrease in yield. nih.gov This biocatalytic approach avoids the need for metal catalysts and often proceeds in more environmentally friendly solvents or even neat conditions. nih.gov

| Enzyme Source | Reaction Type | Yield (%) | Reusability |

| Candida cylindracea Lipase (CcL) | Knoevenagel–phospha–Michael | 75-85 | Up to 5 cycles |

| Porcine Pancreas Lipase (PPL) | Knoevenagel Condensation | 75.0-96.6 | Not specified |

Transition Metal Catalysis (e.g., Nickel, Lewis Acids)

Transition metal catalysts, including Lewis acids, are widely used to facilitate the Knoevenagel condensation by activating the carbonyl group of the aldehyde.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) and aluminum trichloride (B1173362) (AlCl₃) are common catalysts for this reaction. arkat-usa.orgresearchgate.net They function by coordinating to the carbonyl oxygen of the 4-fluorobenzaldehyde (B137897), thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the malononitrile carbanion. nih.gov A binary Nickel/Europium catalytic system has been developed for the reductive dicarbofunctionalization of unactivated alkenes with alkyl halides and malononitriles, where the Lewis acid Eu(OTf)₃ plays a key role in activating iminyl radicals. nih.gov

Nickel Catalysis: Nickel-based catalysts have also been employed. For instance, monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have shown high catalytic performance for the Knoevenagel condensation under mild, ultrasound-assisted conditions. nih.gov This heterogeneous catalyst facilitated the synthesis of 2-(4-fluorobenzylidene)malononitrile (B1267660) with a 74% yield in just 35 minutes. nih.gov The electronic properties of the fluorine substituent were noted to influence the reactivity of the carbonyl group. nih.gov Nickel catalysts are also involved in various other transformations of nitrile-containing compounds. rsc.orgbeilstein-journals.orgrsc.orgresearchgate.net

| Catalyst | Substrates | Product Yield (%) | Reaction Time (min) |

| NiCu@MWCNT | 4-Fluorobenzaldehyde, Malononitrile | 74 ± 3 | 35 |

Ultrasound and Microwave-Assisted Catalysis in Green Synthesis

To enhance reaction rates, improve yields, and reduce the environmental footprint, non-conventional energy sources like ultrasound and microwave irradiation are increasingly coupled with catalytic systems. nih.govresearchgate.netsci-hub.se

Microwave-Assisted Synthesis: Microwave heating has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. nih.goveurekaselect.com Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. sci-hub.se The Knoevenagel condensation to form this compound has been performed efficiently under microwave irradiation, sometimes even in the absence of a catalyst and using water as a green solvent. eurekaselect.com This approach aligns with the principles of green chemistry by minimizing energy consumption and waste generation. nih.goveurekaselect.com

Research Applications and Prospective Directions for 4 Fluorobenzyl Malononitrile

Advancements in Materials Science Research

The electron-withdrawing nature of the fluorine atom and the cyano groups in (4-Fluorobenzyl)malononitrile makes it an attractive component for the development of novel organic materials with tailored optoelectronic properties. Researchers are actively exploring its potential in organic semiconductors, solvatochromic dyes, and other functional materials.

Design of Organic Semiconductors

Organic semiconductors are the cornerstone of next-generation flexible electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the molecular structure and packing of the semiconductor material. This compound serves as a valuable precursor for the synthesis of π-conjugated systems, which are fundamental to charge transport in organic semiconductors. northwestern.edu

The presence of the fluorine atom can significantly influence the electronic properties of the resulting semiconductor. Fluorination is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic materials. This can enhance the air stability of n-type (electron-transporting) semiconductors and improve charge injection and transport. The malononitrile (B47326) group, a strong electron-withdrawing moiety, further contributes to these effects.

The synthesis of organic semiconductors based on this compound often involves the Knoevenagel condensation reaction. This reaction, which condenses an active methylene (B1212753) compound (like malononitrile) with a carbonyl compound (like an aromatic aldehyde), is a powerful tool for creating carbon-carbon double bonds and extending π-conjugation. nih.gov For instance, this compound can be synthesized by the Knoevenagel condensation of 4-fluorobenzaldehyde (B137897) with malononitrile. This product can then be further modified or polymerized to create larger, more complex organic semiconductors.

While specific performance data for devices solely based on this compound is still emerging, the structural motifs it provides are prevalent in high-performance organic semiconductor research. The strategic incorporation of fluorinated benzylidenemalononitrile (B1330407) units into polymer backbones is a promising avenue for developing next-generation organic electronic devices. sigmaaldrich.com

Table 1: Key Molecular Features of this compound for Organic Semiconductors

| Feature | Contribution to Semiconductor Properties |

| Fluorine Atom | Lowers HOMO/LUMO energy levels, enhances air stability, improves charge transport. |

| Malononitrile Group | Strong electron-withdrawing character, promotes n-type behavior, extends π-conjugation. |

| Benzyl (B1604629) Core | Provides a rigid aromatic framework for building extended conjugated systems. |

Development of Solvatochromic Dyes

Solvatochromic dyes are compounds that exhibit a change in color in response to the polarity of their solvent environment. This property makes them valuable as probes for studying molecular interactions and as sensors. The design of solvatochromic dyes often involves creating molecules with a significant change in dipole moment upon electronic excitation.

This compound possesses the key structural elements for creating solvatochromic materials. The molecule has a donor-π-acceptor (D-π-A) character, where the fluorinated phenyl ring can act as a tunable donor or part of the π-bridge, and the malononitrile group serves as a strong electron acceptor. Upon absorption of light, an intramolecular charge transfer (ICT) can occur, leading to an excited state with a different charge distribution and dipole moment compared to the ground state.

The extent of this charge transfer and, consequently, the energy of the emitted light, is sensitive to the polarity of the surrounding solvent molecules. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the emission spectrum.

Research into fluorinated benzothiadiazole derivatives linked to tetraphenylethenes has demonstrated that the inclusion of fluorine atoms can fine-tune the optical, electronic, and solvatochromic properties of these dyes. nih.gov While specific studies detailing the solvatochromic behavior of this compound are not abundant, the principles of D-π-A systems suggest its potential in this area. By chemically modifying the core structure, for example, by introducing stronger donor groups, the solvatochromic range and sensitivity could be further enhanced.

Exploration in Functional Materials Chemistry

The reactivity of the malononitrile group and the potential for modification of the fluorinated aromatic ring make this compound a versatile building block in functional materials chemistry. mdpi.com This extends beyond semiconductors and dyes to include the development of polymers with specific thermal, mechanical, or optical properties.

The Knoevenagel condensation, a key reaction in the synthesis of this compound, is widely employed to produce intermediates for functional polymers. nih.gov The resulting benzylidenemalononitrile derivatives can be incorporated into polymer chains through various polymerization techniques. The properties of these polymers can be tailored by the choice of co-monomers and the specific structure of the benzylidenemalononitrile unit.

For instance, the introduction of the polar and rigid this compound moiety into a polymer backbone could enhance its thermal stability and influence its solubility and film-forming characteristics. Furthermore, the cyano groups of the malononitrile unit can undergo further chemical transformations, providing a handle for cross-linking or grafting other functional groups onto the polymer.

The development of depolymerizable semi-fluorinated polymers represents a move towards sustainable functional materials. While not directly involving this compound, this research highlights the growing interest in incorporating fluorine into polymers to achieve unique properties while also considering their lifecycle. researchgate.net The principles from such studies could be applied to design novel, functional, and potentially recyclable polymers derived from this compound.

Contributions to Medicinal Chemistry Research

The unique combination of a fluorinated ring and a reactive nitrile group in this compound makes it a molecule of significant interest in the field of medicinal chemistry. Its utility spans from being a strategic precursor for complex pharmaceutical intermediates to providing a versatile scaffold for the discovery of new bioactive compounds.

Strategic Precursors for Pharmaceutical Intermediates

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. mdpi.com The malononitrile moiety is a particularly reactive precursor for the construction of nitrogen-containing heterocycles. nih.gov

The presence of the 4-fluoro substituent is also of great importance in drug design. The introduction of a fluorine atom can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule. mdpi.com By using this compound as a precursor, medicinal chemists can readily incorporate this beneficial halogen into the final drug candidate.

The synthesis of these pharmaceutical intermediates often involves multicomponent reactions where the malononitrile group participates in cyclization cascades to form complex ring systems. For example, malononitrile and its derivatives are key reagents in the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles that are prevalent in a wide range of therapeutic agents, including anticancer and antimicrobial drugs. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound

| Heterocyclic Class | Therapeutic Relevance |

| Pyridines | Anticancer, Antihypertensive, Antiviral |

| Pyrimidines | Anticancer, Antiviral, Antibacterial |

| Pyrazoles | Anti-inflammatory, Analgesic, Anticancer |

| Thiophenes | Anti-inflammatory, Antimicrobial |

Scaffold Diversity in Drug Discovery Methodologies

In modern drug discovery, the concept of "privileged scaffolds" is of paramount importance. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The this compound structure can be considered a foundation for building such privileged scaffolds.

By systematically modifying the core structure of this compound, libraries of diverse compounds can be generated for high-throughput screening. The fluorinated phenyl ring, the benzylic position, and the malononitrile group all offer sites for chemical diversification. This approach, often referred to as scaffold-based drug design, allows for the efficient exploration of chemical space to identify novel drug candidates.

The fluorine atom, in particular, can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. It can block metabolic degradation at the para-position of the phenyl ring, thereby increasing the drug's half-life. Furthermore, the strong C-F bond can lead to favorable interactions with biological targets, enhancing binding affinity and selectivity.

While specific drugs directly derived from a this compound scaffold are not yet on the market, the principles of scaffold hopping and the known bioactivities of related fluorinated and malononitrile-containing compounds suggest that this is a promising area for future research. The versatility of this scaffold makes it an attractive starting point for the development of new therapies for a range of diseases.

Role in Agrochemical Research and Development (e.g., Pesticide Synthesis)

This compound, and more directly its precursor 2-(4-fluorobenzylidene)malononitrile (B1267660), serve as pivotal intermediates in the synthesis of more complex molecules with potential pesticidal properties. The malononitrile group is a well-established reactive moiety used in the creation of a diverse range of bioactive compounds. researchgate.net Its derivatives are recognized as important precursors for various heterocyclic compounds that exhibit biocidal properties. researchgate.net

The strategic incorporation of a fluorine atom onto the benzylidene ring is a common approach in modern agrochemical design to enhance the efficacy and metabolic stability of active ingredients. researchgate.net While specific, commercialized pesticides derived directly from this compound are not extensively documented in publicly available literature, the foundational role of the malononitrile scaffold is evident in numerous patents for pesticidal compounds. google.comgoogle.comscispace.com These patents often describe broad classes of malononitrile derivatives with claims of effectiveness against insect, acarine, and nematode pests.

The synthesis of the direct precursor, 2-(4-fluorobenzylidene)malononitrile, is typically achieved through a Knoevenagel condensation of 4-fluorobenzaldehyde and malononitrile. researchgate.net Research into the synthesis of various benzylidenemalononitrile derivatives has shown that the presence and position of substituents on the aromatic ring significantly influence the reaction yields and times. For instance, electron-withdrawing groups can often complete the reaction in a shorter time. researchgate.net

The biological activity of benzylidenemalononitrile derivatives has been a subject of considerable research, revealing a spectrum of potential applications, including antimicrobial, antifungal, and herbicidal activities. researchgate.netnih.gov This broad bioactivity underscores the rationale for exploring compounds like this compound in the development of new agrochemicals. The data in Table 1 summarizes the synthesis of various substituted benzylidenemalononitriles, illustrating the reaction conditions and yields, which provides a comparative context for the synthesis of the fluorinated analogue.

| Substituent on Benzaldehyde | Resulting Compound | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 4-Hydroxy | 2-(4-hydroxybenzylidene) malononitrile | 12 | 95 ± 1 |

| 4-Methyl | 2-(4-methylbenzylidene) malononitrile | 15 | 95 ± 3 |

| 4-Nitro | 2-(4-nitrobenzylidene) malononitrile | Shorter time | 96 ± 1 |

| 4-Fluoro | 2-(4-fluorobenzylidene) malononitrile | 35 | 74 ± 3 |

| 4-Chloro | 2-(4-chlorobenzylidene) malononitrile | - | High |

Future Research Avenues and Interdisciplinary Collaborations

The future of agrochemical research involving this compound is poised at the intersection of chemical synthesis, biological efficacy, and environmental sustainability. A primary avenue for future investigation lies in the synthesis and screening of a wider library of derivatives. By modifying the core structure, researchers can aim to develop compounds with enhanced target specificity, thereby reducing off-target effects and increasing safety for non-target organisms.

A significant trend in modern agriculture is the move towards more sustainable practices. This includes the development of pesticides that are not only effective but also have a reduced environmental footprint. acs.org However, there is also growing regulatory scrutiny of fluorinated compounds due to concerns about their persistence in the environment. shootsbysyngenta.comacs.org This presents both a challenge and an opportunity for future research. The development of biodegradable fluorinated pesticides or fluorine-free alternatives that maintain high efficacy is a critical area for exploration. shootsbysyngenta.com

Interdisciplinary collaborations will be essential to advancing the potential of this compound and its derivatives. Key areas for such collaborations include:

Chemistry and Biology: Synthetic chemists can work with plant pathologists, entomologists, and weed scientists to design and synthesize novel compounds and evaluate their biological activity against a wide range of agricultural pests.

Materials Science and Agriculture: Collaboration with materials scientists could lead to the development of controlled-release formulations. Incorporating these active compounds into polymer matrices or nanoparticles could enhance their stability, reduce the required application frequency, and minimize environmental contamination.

Environmental Science and Toxicology: Joint research with environmental scientists and toxicologists is crucial to assess the environmental fate, persistence, and potential toxicity of new compounds to non-target species. This will ensure that new agrochemicals meet stringent safety and environmental standards.

Computational Chemistry and Data Science: The use of computational modeling and data science can accelerate the discovery process. In silico screening of virtual compound libraries can help predict the biological activity and toxicological profiles of new derivatives, prioritizing the most promising candidates for synthesis and testing.

The potential applications of benzylidenemalononitrile derivatives extend beyond traditional pesticides, with studies exploring their role as nitrification inhibitors to improve nitrogen use efficiency in soils or as agents to enhance plant resilience to oxidative stress. researchgate.net These emerging applications represent exciting new frontiers for research.

The data in Table 2 provides an overview of the diverse biological activities reported for various benzylidenemalononitrile derivatives, highlighting the potential areas where this compound-based compounds could be further investigated.

| Compound Class | Reported Biological Activity | Potential Agricultural Application |

|---|---|---|

| Benzylidenemalononitriles | Antimicrobial | Bactericides, Fungicides |

| Benzylidenemalononitriles | Antifungal | Fungicides |

| Benzylidenemalononitriles | Tyrosine kinase inhibitors | Herbicides (indirectly, by exploring related metabolic pathways) |

| Substituted 1,2,3-triazoles (synthesized from related precursors) | Nitrification inhibitors | Enhanced-efficiency fertilizers |

| General Malononitrile Derivatives | Insecticidal, Acaricidal, Nematicidal | Insecticides, Acaricides, Nematicides |

Q & A

Basic Research Questions

What are the common synthetic routes for (4-Fluorobenzyl)malononitrile, and how can reaction conditions be optimized for yield and purity?

This compound is typically synthesized via Knoevenagel condensation between 4-fluorobenzaldehyde derivatives and malononitrile. Optimization involves:

- Catalyst selection : Zeolitic imidazolate frameworks (ZIF-8) or Fe₃O₄@ZIF-8 nanocomposites improve yields (e.g., 94–98% under mild conditions) .

- Solvent choice : Ionic liquids (e.g., imidazolium salts) enhance reaction efficiency and catalyst recovery .

- Purity analysis : Gas chromatography with temperature optimization (e.g., solid-phase microextraction or vacuum traps) ensures minimal decomposition .

Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- IR-LD spectroscopy : Resolves structural ambiguities by analyzing oriented samples in nematic liquid crystals, enabling precise band assignments for nitrile and fluorobenzyl groups .

- NMR and UV-Vis : Cross-validate electronic properties and substituent effects. Contradictions in absorption spectra (e.g., λmax discrepancies) are addressed using multi-functional DFT comparisons (e.g., B3LYP vs. CAM-B3LYP) to align computational and experimental data .

Advanced Research Questions

How do computational methods like DFT aid in predicting the electronic properties of this compound derivatives?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts:

- Electron distribution : Local spin-density and exact-exchange terms refine ionization potentials and electron affinity calculations .

- Absorption spectra : Benchmarking against experimental λmax values (e.g., 607.8 nm vs. 634.0 nm) identifies optimal functionals for photovoltaic applications .

- Tautomer stability : Comparative geometric parameters (bond lengths, angles) resolve crystal-phase vs. solution-phase structural variations .

What strategies address contradictions in reported reaction yields or catalytic efficiencies for malononitrile-based reactions?

- Variable isolation : Control catalyst loading (e.g., 4 mol.% Fe₃O₄@ZIF-8 vs. ZIF-8), solvent polarity, and stoichiometry (e.g., 6 equiv. malononitrile) to minimize batch-to-batch variability .

- Data triangulation : Combine kinetic studies (e.g., Arrhenius plots for temperature-dependent dispersion) with mechanistic probes (e.g., isotopic labeling) to validate intermediates .

How can the selectivity of this compound in multi-component reactions be controlled?

- Catalyst surface modulation : Acidic sites on doped ZIF-8 or calcium oxalate catalysts direct Michael addition-cyclization pathways, favoring pyranopyrazole over byproducts .

- Solvent engineering : Ionic liquids (e.g., [BMIM][BF₄]) stabilize charged transition states, enhancing regioselectivity in C–C coupling reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.